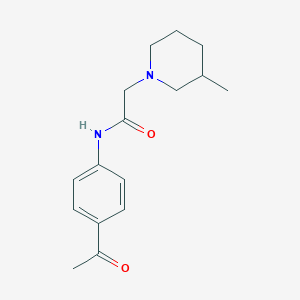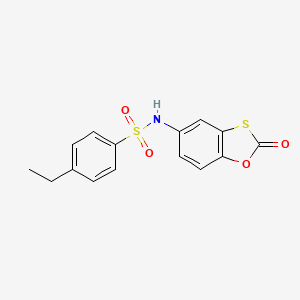![molecular formula C17H19ClN2O B5605689 6-chloro-3-[(diallylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5605689.png)
6-chloro-3-[(diallylamino)methyl]-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related quinolinol compounds often involves condensation reactions, as demonstrated in the synthesis of various quinoline derivatives. For instance, the synthesis of 5-chloromethyl-8-quinolinol and its condensation with thiadiazolylamine in the presence of sodium bicarbonate showcases a typical approach to synthesizing complex quinolinol compounds (Patel & Singh, 2009). Another example is the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline from 4-methylaniline, highlighting the multistep nature of quinoline synthesis, which includes nitration, condensation, and chlorination steps (You Qidong, 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be extensively characterized using various spectroscopic techniques. DFT and TD-DFT/PCM calculations provide insights into the optimized molecular structure, vibrational frequencies, and electronic properties of quinoline compounds. Such computational studies help in understanding the conformational stability and electronic distribution within the molecules, which are crucial for elucidating their reactivity and properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Quinoline compounds participate in a variety of chemical reactions, including amination, bromination, and nucleophilic substitution, which are pivotal for further functionalization and modification of their structures. For example, the synthesis and characterization of technetium(V) 8-quinolinolates demonstrate the reactivity of quinolinol derivatives towards forming metal complexes (Wilcox, Heeg, & Deutsch, 1984). Such reactions extend the utility of quinoline compounds in various domains, including medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. The synthesis and characterization of dimethylaminomethyl derivatives of quinoline and their complexes with copper(II) provide valuable data on their physical characteristics, including crystallinity and thermal stability, which are essential for understanding their behavior in different conditions (Akhmetova et al., 2023).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-6-chloro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h4-7,10H,1-2,8-9,11H2,3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQSGKARYYVGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-nitrobenzyl)thio]nicotinic acid](/img/structure/B5605611.png)
![2-{3-oxo-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605613.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5605616.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-beta-alanine](/img/structure/B5605630.png)
![{4-[N-methyl-N-(pyridin-2-ylmethyl)glycyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5605636.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[2-(2-ethylphenoxy)ethyl]piperidine](/img/structure/B5605642.png)
![N-[4-(aminosulfonyl)phenyl]-3-phenylacrylamide](/img/structure/B5605646.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5605661.png)
![5-(2-fluorophenyl)-N-(tetrahydro-3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5605675.png)
![(1S*,5R*)-3-{3-[(4-fluorobenzyl)thio]propanoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605686.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5605702.png)
![1-(3-chlorophenyl)-5-methyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5605717.png)